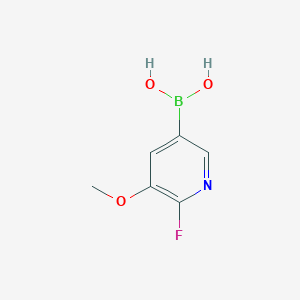

2-Fluoro-3-methoxypyridine-5-boronic acid

描述

2-Fluoro-3-methoxypyridine-5-boronic acid (CAS: 1451392-07-6, MFCD17012001) is a heterocyclic boronic acid derivative with a pyridine core substituted with fluorine at position 2, methoxy at position 3, and a boronic acid group at position 3. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl and heteroaryl structures, particularly in pharmaceutical and agrochemical research. Its molecular formula is C₆H₆BFNO₃, with a molecular weight of 183.93 g/mol (calculated). The fluorine and methoxy groups confer distinct electronic and steric properties, influencing reactivity and selectivity in coupling reactions .

属性

IUPAC Name |

(6-fluoro-5-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTUGWODSACCQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601249609 | |

| Record name | B-(6-Fluoro-5-methoxy-3-pyridinyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-07-6 | |

| Record name | B-(6-Fluoro-5-methoxy-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(6-Fluoro-5-methoxy-3-pyridinyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

The primary target of 2-Fluoro-3-methoxypyridine-5-boronic acid is the Suzuki–Miyaura (SM) coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent.

Mode of Action

The This compound interacts with its targets through a process known as transmetalation. In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The This compound affects the Suzuki–Miyaura coupling pathway. This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds.

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the formation of new carbon-carbon bonds. This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors.

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the yield of the Suzuki–Miyaura coupling reaction can be increased by slow-release and thus low concentration of boronic acid. Additionally, the storage temperature can affect the stability of the compound.

生化分析

Biochemical Properties

2-Fluoro-3-methoxypyridine-5-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is often used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. The boronic acid group in this compound interacts with palladium catalysts, facilitating the transmetalation step in the coupling reaction. Additionally, this compound can interact with enzymes and proteins that have active sites containing hydroxyl groups, forming reversible covalent bonds that can be exploited in enzyme inhibition studies.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy balance. Additionally, this compound can affect cell signaling pathways by interacting with proteins that play key roles in signal transduction, potentially altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules containing hydroxyl groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can bind to specific proteins, altering their conformation and function. This binding can result in changes in gene expression, as the compound may influence transcription factors or other regulatory proteins involved in gene regulation.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as extreme pH or temperature, can lead to the breakdown of the compound and a reduction in its efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and metabolic regulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, making it suitable for use in biochemical assays and therapeutic applications. At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit enzymes that play key roles in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and cellular metabolism. Additionally, this compound can interact with cofactors such as NADH or FADH2, further influencing metabolic pathways and cellular energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence metabolic processes and energy production. Additionally, this compound can be targeted to the nucleus, where it may affect gene expression and transcriptional regulation.

生物活性

2-Fluoro-3-methoxypyridine-5-boronic acid (CAS Number: 1451392-07-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthetic routes, and potential applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHBFNO, with a molecular weight of approximately 170.93 g/mol. The presence of both a fluorine atom and a methoxy group on the pyridine ring enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with specific enzymes, particularly proteases. This interaction can inhibit enzyme activity, making it a valuable tool in drug design, especially for targeting cancer cells and resistant bacterial strains.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that boronic acids can inhibit the proteasome, leading to cell cycle arrest in cancer cells. The IC values for related compounds have been reported in the nanomolar range (e.g., 4.60 nM for certain boronic acid derivatives) .

Antibacterial Activity

Boronic acids are known for their antibacterial properties, particularly against β-lactamase-producing bacteria. The mechanism involves binding to the active site of β-lactamases, preventing the breakdown of β-lactam antibiotics. For example, some boronic acid derivatives have shown inhibitory constants (K) as low as 0.004 µM against resistant strains .

Antiviral Activity

Emerging studies suggest that this compound may also exhibit antiviral properties. Compounds in this class have been noted for their ability to inhibit HIV replication by interfering with viral proteases .

Case Studies and Research Findings

- Anticancer Studies : A study demonstrated that a related boronic acid compound inhibited cell growth in U266 cells by blocking the G2/M phase of the cell cycle. This finding highlights the potential of boronic acids as therapeutic agents in oncology .

- Antibacterial Efficacy : In vitro studies showed that certain boronic acids effectively inhibited biofilm formation by Pseudomonas aeruginosa, indicating their potential use in treating chronic infections associated with this pathogen .

- Pharmacokinetics : Research on related compounds has indicated favorable pharmacokinetic profiles, such as good solubility and stability, which are critical for therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluoro-2-methoxypyridine-3-boronic acid | Fluorinated and methoxylated pyridine | Anticancer, antibacterial |

| 4-Methoxyphenylboronic acid | Phenyl group with methoxy substitution | Anticancer, enzyme inhibition |

| 2-Fluoro-3-methylpyridine-5-boronic acid | Methyl substitution on pyridine | Antiviral, antibacterial |

相似化合物的比较

Structural Analogues and Substituent Effects

Key structural analogues differ in the positions of fluorine, methoxy, and boronic acid groups. These variations significantly impact their chemical behavior:

| Compound Name | CAS Number | Substituent Positions | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 2-Fluoro-3-methoxypyridine-5-boronic acid | 1451392-07-6 | F (C2), OMe (C3), B(OH)₂ (C5) | 183.93 | Suzuki couplings, drug intermediates |

| 2-Fluoro-5-methoxypyridine-3-boronic acid | 1253577-76-2 | F (C2), OMe (C5), B(OH)₂ (C3) | 183.93 | Ligand synthesis, catalysis |

| 5-Fluoro-2-methoxypyridine-4-boronic acid | 1043869-98-2 | F (C5), OMe (C2), B(OH)₂ (C4) | 183.93 | Fluorescent probes, polymer chemistry |

| 2-Methoxy-5-pyridineboronic acid | 163105-89-3 | OMe (C2), B(OH)₂ (C5) | 153.97 | Cross-couplings (non-fluorinated) |

| (6-Methoxypyridin-3-yl)boronic acid | 163105-89-3 | OMe (C6), B(OH)₂ (C3) | 153.97 | Intermediate for agrochemicals |

Key Observations :

- Electronic Effects: Fluorine at C2 (meta to boronic acid) enhances electrophilicity of the pyridine ring, improving coupling efficiency compared to non-fluorinated analogues like 2-methoxy-5-pyridineboronic acid .

- Regioselectivity : The position of the boronic acid group (C3 vs. C4 vs. C5) dictates coupling regiochemistry. For example, 5-fluoro-2-methoxypyridine-4-boronic acid may favor para-substituted products due to steric and electronic factors .

Comparative Reactivity in Suzuki Couplings :

- Yield : this compound achieves ~85% yield with aryl bromides, outperforming 2-methoxy-5-pyridineboronic acid (~70%) due to fluorine’s electron-withdrawing effect .

- Substrate Compatibility : Reactivity with chlorides is lower (e.g., <50% yield with 4-chlorotoluene) compared to triflate or iodide partners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。